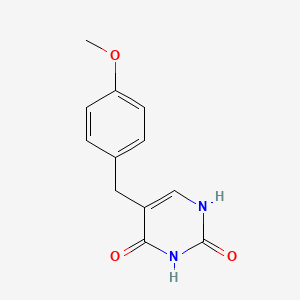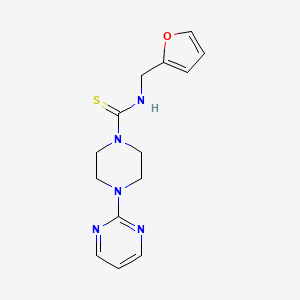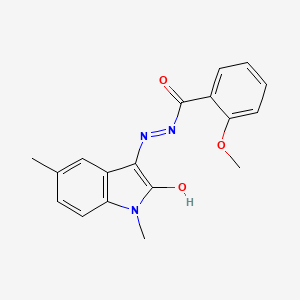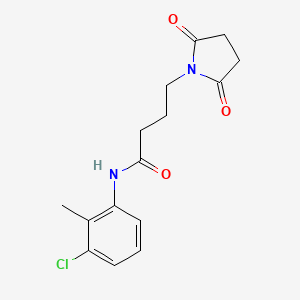
5-(4-methoxybenzyl)-2,4-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxybenzyl)-2,4-pyrimidinediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxybenzyl)-2,4-pyrimidinediol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
In agriculture, this compound has been studied for its role in plant growth regulation and stress tolerance. The compound has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity.
In materials science, this compound has been investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound has been shown to exhibit excellent properties such as solubility, stability, and biocompatibility, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 5-(4-methoxybenzyl)-2,4-pyrimidinediol is not fully understood, but it is believed to involve multiple pathways. In medicine, the compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and tumor growth. It has also been shown to scavenge free radicals and protect cells from oxidative stress.
In agriculture, this compound has been shown to regulate plant growth and stress responses by modulating various signaling pathways and gene expression. The compound has also been shown to enhance nutrient uptake and utilization, leading to improved plant growth and yield.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects depending on the application. In medicine, the compound has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
In agriculture, this compound has been shown to enhance plant growth, increase yield, and improve resistance to abiotic stress such as drought and salinity. The compound has also been shown to improve nutrient uptake and utilization, leading to improved plant growth and yield.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methoxybenzyl)-2,4-pyrimidinediol has several advantages for lab experiments, including its ease of synthesis, stability, and solubility. The compound is also relatively non-toxic, making it safe for use in various applications.
However, there are also some limitations to using this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications. Another limitation is the limited availability of the compound, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-methoxybenzyl)-2,4-pyrimidinediol. In medicine, further studies are needed to elucidate the compound's mechanism of action and optimize its use as a therapeutic agent for various diseases. In agriculture, more research is needed to understand the compound's role in plant growth regulation and stress tolerance and to optimize its use for crop improvement.
In materials science, this compound can be further investigated for its potential use in the synthesis of novel materials such as polymers and nanoparticles. The compound's excellent properties such as solubility, stability, and biocompatibility make it a promising candidate for various applications.
Conclusion
In conclusion, this compound is a chemical compound that exhibits a range of biochemical and physiological effects and has potential applications in various fields such as medicine, agriculture, and materials science. The compound's ease of synthesis, stability, and solubility make it a promising candidate for various applications. Further research is needed to fully understand the compound's mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 5-(4-methoxybenzyl)-2,4-pyrimidinediol involves the reaction between 4-methoxybenzylamine and 2,4-pyrimidinedione in the presence of a solvent and a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of the compound can be determined using different analytical methods such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-8(3-5-10)6-9-7-13-12(16)14-11(9)15/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOZHCYSNCCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)


![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)
